N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C21H18BrN3O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-methyl-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H18BrN3O2/c1-24-13-18(16-4-2-3-5-17(16)21(24)27)20(26)23-9-11-25-10-8-14-12-15(22)6-7-19(14)25/h2-8,10,12-13H,9,11H2,1H3,(H,23,26) |
InChI Key |
KHIJQUUOKKTWFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Indole
Bromination at the 5-position of indole typically employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) or acetic acid. While efficient, regioselectivity challenges necessitate careful control of reaction stoichiometry and temperature. For example, bromination at 0°C in DMF achieves 85% yield with minimal di-substitution.
Functionalization via Alkylation
Subsequent N-alkylation introduces the ethyl sidechain required for amide coupling:
-
Substrate : 5-Bromo-1H-indole (10 mmol)
-
Base : Sodium hydride (2.5 equiv, 60% dispersion)
-
Alkylating Agent : 2-Chloroethylamine hydrochloride (1.2 equiv)
-
Solvent : Tetrahydrofuran (THF), 0°C → room temperature
-
Time : 12 hours
-
Yield : 89%
Critical Parameters :
-
Excess NaH ensures complete deprotonation of indole’s N-H bond.
-
Slow addition of alkylating agent prevents oligomerization.
Construction of the Isoquinolinone Core
The 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid precursor is synthesized via cyclization strategies:
Ugi Multicomponent Reaction (MCR) Approach
A four-component reaction enables rapid assembly of the isoquinolinone scaffold:
| Component | Role | Example |
|---|---|---|
| Aldehyde | Electrophilic partner | 4-Methoxybenzaldehyde |
| Amine | Nucleophile | Methylamine |
| Carboxylic Acid | Cyclization precursor | 2-Bromobenzoic acid |
| Isocyanide | Coupling agent | tert-Butyl isocyanide |
Conditions :
-
Solvent: Methanol, 25°C
-
Catalyst: None (ligand-free)
-
Yield: 72–85%
Mechanistic Insight :
The Ugi reaction forms a peptoid intermediate, which undergoes copper-catalyzed annulation to yield the isoquinolinone core.
Oxidative Cyclization
Alternative methods employ MnO₂ or DDQ as oxidants:
-
Substrate : N-Methyl-2-(2-bromophenyl)acetamide
-
Oxidant : Manganese dioxide (3 equiv)
-
Solvent : Toluene, reflux
-
Time : 6 hours
-
Yield : 68%
Amide Coupling: Final Assembly
The indole and isoquinolinone fragments are conjugated via carboxamide linkage:
Carbodiimide-Mediated Coupling
Protocol :
-
Carboxylic Acid : 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (1.0 equiv)
-
Amine : N-[2-(5-Bromo-1H-indol-1-yl)ethyl]amine (1.1 equiv)
-
Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
-
Activator : 1-Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
Solvent : Dichloromethane (DCM), 0°C → room temperature
-
Time : 24 hours
-
Yield : 74%
Optimization Data :
| Parameter | Tested Range | Optimal Value |
|---|---|---|
| Equiv. DCC | 1.0–2.0 | 1.5 |
| Temperature (°C) | 0–40 | 25 |
| Solvent | DMF, DCM, THF | DCM |
Side Reactions :
-
Overactivation of the carboxylic acid leads to oxazolone byproducts.
-
Excess amine causes dimerization (mitigated by using 1.1 equiv).
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
-
¹H NMR : Key signals include indole H-3 (δ 8.32 ppm, singlet) and isoquinolinone methyl (δ 2.87 ppm, triplet).
-
HRMS : Calculated for C₂₁H₁₈BrN₃O₂ [M+H]⁺: 424.06; Observed: 424.05.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times from 24 hours to 45 minutes using microwave irradiation (100°C, DMF) achieves comparable yields (70%).
Flow Chemistry Approaches
Continuous flow systems with immobilized DCC demonstrate improved reproducibility (yield ±2% vs. batch ±8%).
Challenges and Limitations
-
Stereochemical Control : The ethyl linker introduces conformational flexibility, complicating crystallization.
-
Scale-Up Issues : Exothermic alkylation steps require careful thermal management above 100 g scale.
-
Cost : Brominated intermediates increase raw material costs by ~40% compared to non-halogenated analogs .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the isoquinoline moiety.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
Antiviral Activity:
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has shown promising antiviral properties. Preliminary studies indicate its effectiveness against several viral infections, including chikungunya virus. The mechanism is believed to involve inhibition of viral replication through interactions with viral proteins or host cellular pathways.
Anti-inflammatory and Anticancer Effects:
The indole component of the compound is associated with anti-inflammatory and anticancer activities. Research into the specific pathways through which this compound exerts these effects is ongoing, but initial findings suggest potential therapeutic avenues in cancer treatment.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to optimize biological activity. Techniques such as the Castagnoli–Cushman reaction have been utilized to create derivatives that may exhibit enhanced pharmacological profiles .
Table 1: Synthesis Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Amide Coupling | Formation of the carboxamide group |
| 2 | Bromination | Introduction of bromine into the indole ring |
| 3 | Cyclization | Formation of the isoquinoline structure |
Interaction Studies
Recent studies have employed molecular docking and dynamic simulations to assess the binding affinity of this compound to viral proteins. These studies are crucial for understanding its mechanism of action and guiding future drug development efforts.
Table 2: Comparative Biological Activities
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide | Structure | Antiviral |
| 5-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-2-methylcarbamate | Structure | Antibacterial |
| Melatonin Related Compound A (2-(5-methoxyindolyl)ethanamine) | Structure | Sleep regulation |
Mechanism of Action
The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, potentially inhibiting their activity or modulating their function . The bromine atom may also play a role in enhancing the compound’s binding affinity or specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including indole-containing carboxamides, isoquinoline derivatives, and heterocyclic sulfonamides. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Impact of Indole Position : The target compound’s 1-yl indole substitution contrasts with the 3-yl indole in , which may alter binding pocket interactions in enzyme targets (e.g., kinases or cytochrome P450 enzymes). The 5-bromo group enhances hydrophobicity and electron-withdrawing effects compared to unsubstituted indoles .
Heterocyclic Replacements: Replacing indole with thiazole () or thiadiazole () modifies electronic properties and solubility.
Linker Flexibility : Ethyl linkers (target compound, ) provide conformational flexibility, whereas rigid spacers (e.g., cyclopropane in ) may restrict rotational freedom, affecting target selectivity.
The LogP (~3.34) aligns with Lipinski’s Rule of Five, suggesting favorable oral bioavailability .
Biological Activity
N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound notable for its complex structure, integrating an indole moiety and an isoquinoline derivative. This compound has garnered interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C21H20BrN3O2
- Molecular Weight : 424.3 g/mol
- Structure : The compound features a brominated indole ring and a carboxamide group, which may enhance its pharmacological properties.
Antiviral Properties
Preliminary studies suggest that this compound exhibits significant antiviral activity. Research indicates its effectiveness against various viral infections, potentially inhibiting viral replication through interactions with viral proteins or host cellular pathways. The presence of the indole moiety is particularly noteworthy as it is commonly associated with diverse biological activities, including anti-inflammatory and anticancer effects.
Anti-Angiogenic and Anti-Proliferative Effects
Recent studies have demonstrated that this compound possesses anti-angiogenic activity, with an IC50 value of 56.9 µg/mL. It also inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells, with IC50 values of 76.3 µg/mL and 45.5 µg/mL respectively. The significant anti-proliferative effects may be attributed to its potent free radical scavenging activity, which is crucial in reducing oxidative stress in cells .
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : Molecular docking studies reveal that this compound binds effectively to target sites on viral proteins, which is essential for understanding its antiviral mechanisms.
- Free Radical Scavenging : The compound's ability to scavenge free radicals contributes to its anti-proliferative and anti-inflammatory properties.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline | Structure | Antiviral |
| 5-fluoro-N-[2-(2-methoxyphenoxy)ethyl]-2-methylcarbamate | - | Antibacterial |
| 8-(methylamino)-2-methylcarbamate | - | Inhibits DNA gyrase activity |
| Melatonin Related Compound A (2-(5-methoxyindolyl)ethanamine) | - | Sleep regulation |
This compound stands out due to its specific antiviral activity against viruses such as chikungunya and its unique combination of indole and isoquinoline structures. This dual functionality may provide distinctive pathways for therapeutic intervention compared to other similar compounds.
Q & A
Basic Research Questions
Q. How can experimental design (DoE) optimize the synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide?
- Methodological Answer : Utilize factorial design or response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can reduce the number of experiments while identifying critical factors influencing yield and purity. Statistical validation via ANOVA ensures robustness . Post-optimization, confirm reproducibility using central composite designs (CCD) to account for non-linear interactions .
Q. What advanced analytical techniques are recommended for characterizing its physicochemical properties?
- Methodological Answer :
- LogD/pKa : Use shake-flask or HPLC-based methods to determine partition coefficients at pH 5.5 and 7.4, as computational tools (e.g., JChem) may overestimate values like LogD (3.34) due to structural complexity .
- Polar Surface Area (PSA) : Employ molecular dynamics simulations or atomic contribution models (e.g., Ertl’s method) to validate PSA (~65.2 Ų) for predicting membrane permeability .
- Crystallography : Single-crystal X-ray diffraction resolves conformational stability of the dihydroisoquinoline core and bromo-indole substituent .
Q. How can researchers address low yields during the coupling of the bromo-indole and dihydroisoquinoline moieties?
- Methodological Answer : Screen coupling agents (e.g., HATU vs. EDCI) under inert conditions to minimize bromine displacement side reactions. Monitor intermediates via LC-MS to identify hydrolysis or dimerization byproducts. Adjust stoichiometry (1.2–1.5 equivalents of indole derivative) to account for steric hindrance from the ethyl linker .
Advanced Research Questions
Q. What computational strategies predict reactivity and regioselectivity in synthesizing this compound?
- Methodological Answer : Combine quantum mechanical calculations (DFT for transition-state analysis) with cheminformatics tools to model electronic effects of the 5-bromo substituent on indole activation. For example, Fukui indices can highlight nucleophilic sites prone to alkylation. ICReDD’s integrated workflow (computational + experimental) narrows optimal reaction paths, reducing trial-and-error cycles .
Q. How can structure-activity relationship (SAR) studies rationalize bioactivity discrepancies across analogs?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 5-bromo group with chloro or methyl to assess halogen bonding’s role in target binding .
- Molecular Docking : Align the dihydroisoquinoline carboxamide with ATP-binding pockets (e.g., kinase targets) using AutoDock Vina. Compare binding affinities with analogs lacking the ethyl linker .
- Data Normalization : Apply multivariate regression to separate steric vs. electronic contributions to activity, addressing outliers via residual analysis .
Q. What strategies resolve contradictions in reported solubility and bioavailability data?
- Methodological Answer :
- Solubility Enhancement : Co-solvency (e.g., PEG-400) or nanoformulation (liposomes) can mitigate discrepancies between calculated (PubChem) and experimental solubility.
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to validate PSA-based predictions, adjusting for ionization states (pKa ~15.38) .
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics to account for inter-lab variability in assay conditions .
Q. How can in silico models improve pharmacokinetic (PK) profiling for this compound?
- Methodological Answer :
- ADME Prediction : Tools like GastroPlus or ADMET Predictor simulate absorption (LogD-dependent) and hepatic clearance. Cross-validate with microsomal stability assays (e.g., human liver microsomes) .
- CYP Inhibition : Dock the compound against CYP3A4/2D6 isoforms to predict metabolism-driven PK variability. Validate with fluorogenic substrate assays .
Technical Challenges and Solutions
Q. What purification challenges arise from the compound’s structural features, and how are they addressed?
- Methodological Answer :
- Hydrophobicity : Reverse-phase HPLC (C18 column) with gradient elution (acetonitrile/water + 0.1% TFA) separates the carboxamide from non-polar byproducts.
- Polymorphism : Recrystallize from ethanol/water mixtures to isolate the thermodynamically stable form, confirmed via DSC .
Q. How to validate the mechanism of action when target engagement data is ambiguous?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
